molecular formula C16H28N2O6 B6992794 cyclopropylmethyl N-[2-(cyclopropylmethoxycarbonylamino)ethyl]-N-[2-(2-hydroxyethoxy)ethyl]carbamate

cyclopropylmethyl N-[2-(cyclopropylmethoxycarbonylamino)ethyl]-N-[2-(2-hydroxyethoxy)ethyl]carbamate

Cat. No.: B6992794
M. Wt: 344.40 g/mol
InChI Key: BUTAWNNCMHBWIO-UHFFFAOYSA-N
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Description

Cyclopropylmethyl N-[2-(cyclopropylmethoxycarbonylamino)ethyl]-N-[2-(2-hydroxyethoxy)ethyl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes cyclopropyl groups, carbamate functionality, and ethoxy linkages, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropylmethyl N-[2-(cyclopropylmethoxycarbonylamino)ethyl]-N-[2-(2-hydroxyethoxy)ethyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of Cyclopropylmethylamine: Cyclopropylmethylamine can be synthesized by the reaction of cyclopropylmethyl bromide with ammonia or an amine.

    Carbamoylation: The cyclopropylmethylamine is then reacted with a suitable carbamoyl chloride to form the carbamate intermediate.

    Ethoxy Linkage Formation: The intermediate is further reacted with ethylene glycol derivatives to introduce the ethoxy linkages.

    Final Coupling: The final step involves coupling the intermediate with cyclopropylmethoxycarbonyl chloride under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclopropylmethyl N-[2-(cyclopropylmethoxycarbonylamino)ethyl]-N-[2-(2-hydroxyethoxy)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or ethoxy groups using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or ethers.

Scientific Research Applications

Cyclopropylmethyl N-[2-(cyclopropylmethoxycarbonylamino)ethyl]-N-[2-(2-hydroxyethoxy)ethyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopropylmethyl N-[2-(cyclopropylmethoxycarbonylamino)ethyl]-N-[2-(2-hydroxyethoxy)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of target enzymes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethyl N-[2-(cyclopropylmethoxycarbonylamino)ethyl]-N-[2-(2-hydroxyethoxy)ethyl]carbamate: Unique due to its specific combination of cyclopropyl, carbamate, and ethoxy groups.

    Cyclopropylmethyl N-[2-(methoxycarbonylamino)ethyl]-N-[2-(2-hydroxyethoxy)ethyl]carbamate: Lacks the cyclopropyl groups, resulting in different chemical and biological properties.

    Cyclopropylmethyl N-[2-(cyclopropylmethoxycarbonylamino)ethyl]-N-[2-(2-methoxyethoxy)ethyl]carbamate: Contains methoxy groups instead of hydroxyethoxy groups, affecting its reactivity and applications.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. The presence of cyclopropyl groups enhances its stability and resistance to metabolic degradation, making it a valuable compound for various applications.

Properties

IUPAC Name

cyclopropylmethyl N-[2-(cyclopropylmethoxycarbonylamino)ethyl]-N-[2-(2-hydroxyethoxy)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O6/c19-8-10-22-9-7-18(16(21)24-12-14-3-4-14)6-5-17-15(20)23-11-13-1-2-13/h13-14,19H,1-12H2,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTAWNNCMHBWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC(=O)NCCN(CCOCCO)C(=O)OCC2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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